molecular formula C11H14N2O B2377994 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] CAS No. 2169552-68-3

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]

Cat. No. B2377994
CAS RN: 2169552-68-3
M. Wt: 190.246
InChI Key: IXQHZIZAYHDVMX-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction of 1H-pyrrole-2,3-diones with azomethine ylides, generated in situ from L-proline and aromatic aldehydes, gives rise to substituted spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles] .


Molecular Structure Analysis

The molecular structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involve the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with azomethine ylides . The reaction proceeds regio- and diastereoselectively to form substituted ethyl 1,2,5’,6’,7’,7a’-hexahydro-3’H-spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]-4-carboxylates .

Scientific Research Applications

Formation and Applications

Spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones, derivatives of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], are created through acid-catalyzed rearrangement from related compounds. These derivatives have further evolved into spiro indanes and spiro naphthalenes, showcasing versatile chemical transformations and potential for varied applications (Bahajaj & Vernon, 1996).

Novel Compounds and Mechanisms

The creation of novel compounds like spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)] illustrates the chemical complexity and transformative capability of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] derivatives, with unique transformation mechanisms being proposed (Norris et al., 1985).

Biological Activity

Spiro[pyrrolidine-3,3'-oxindole] ring systems, closely related to the structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], are found at the core of several alkaloids with significant biological activity. Their synthesis and applications in various fields, including the production of bioactive compounds, are well-documented (Marti & Carreira, 2003).

Synthesis Techniques and Biological Evaluations

Innovative synthesis techniques have been developed for derivatives of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], such as spiro(oxindole-3,2’-pyrrolidine) derivatives, showcasing a broad spectrum of biological activities. These compounds have been evaluated for their antibacterial, cell toxicity, and anticancer potential, revealing significant results in activating pro-apoptotic genes (Vidya et al., 2019).

Antimicrobial and Antifungal Properties

Spiro compounds derived from related chemical structures have shown promising antimicrobial and antifungal activities, opening pathways for pharmaceutical applications (Hafez, El-Gazzar, & Zaki, 2016).

Enantioselective Synthesis

Enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles], a structure akin to Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], showcases the potential for high enantiopurity and structural diversity in these compounds. This has significant implications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHZIZAYHDVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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